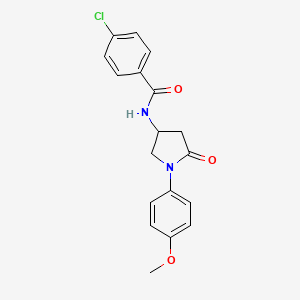

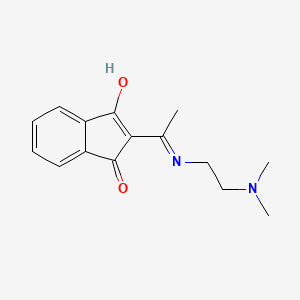

![molecular formula C13H18N4O4 B2412347 N-[3-(dimethylamino)propyl]-N'-(3-nitrophenyl)oxamide CAS No. 941894-74-2](/img/structure/B2412347.png)

N-[3-(dimethylamino)propyl]-N'-(3-nitrophenyl)oxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[3-(dimethylamino)propyl]-N’-(3-nitrophenyl)oxamide” is a chemical compound. It contains a dimethylamino group, a propyl group, a nitrophenyl group, and an oxamide group .

Molecular Structure Analysis

The molecular structure of “N-[3-(dimethylamino)propyl]-N’-(3-nitrophenyl)oxamide” would consist of a dimethylamino group (-N(CH3)2) attached to a propyl group (-CH2CH2CH2-), which is connected to an oxamide group (a carbonyl group (-C=O) attached to an amine (-NH2)). This entire group is then attached to a nitrophenyl group (a phenyl ring (-C6H5) with a nitro group (-NO2) attached) .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[3-(dimethylamino)propyl]-N’-(3-nitrophenyl)oxamide” would depend on its structure. For example, the presence of the dimethylamino group could make the compound basic, while the nitrophenyl group could contribute to its reactivity .Applications De Recherche Scientifique

Cytotoxic Activities and DNA/Protein Reactivities

- A study by Li et al. (2012) synthesized bimetallic complexes using N-[3-(dimethylamino)propyl]-N'-(3-nitrophenyl)oxamide and investigated their cytotoxic activities and reactivities towards DNA and protein. This research highlights the compound's potential in medicinal chemistry, particularly in developing metal-based therapeutic agents (Li et al., 2012).

Polymer Interactions with DNA and Bacterial Cells

- Sobolčiak et al. (2013) developed a cationic polymer incorporating N-[3-(dimethylamino)propyl]-N'-(3-nitrophenyl)oxamide. This polymer demonstrated the ability to condense DNA and switch its antibacterial activity, indicating applications in gene delivery and antimicrobial materials (Sobolčiak et al., 2013).

Structural Chemistry and Coordination Compounds

- Research by Liu et al. (2008) focused on the structural chemistry of compounds derived from N-[3-(dimethylamino)propyl]-N'-(3-nitrophenyl)oxamide. They described a novel copper complex, showcasing the compound's role in forming intricate molecular structures (Liu et al., 2008).

Anodic Oxidation Studies

- Tabaković's study in 1995 investigated the anodic oxidation of enaminones derived from N-[3-(dimethylamino)propyl]-N'-(3-nitrophenyl)oxamide, contributing to the understanding of the electrochemical properties of these compounds (Tabaković, 1995).

Complex Synthesis and DNA/Protein Reactivity

- Another study by Li et al. (2013) synthesized trinuclear complexes using N-[3-(dimethylamino)propyl]-N'-(3-nitrophenyl)oxamide. These complexes exhibited cytotoxic effects against certain cancer cells and showed specific interactions with DNA and proteins (Li et al., 2013).

Potentiometric Studies in Chemistry

- Lloret et al. (1992) conducted potentiometric studies involving N-[3-(dimethylamino)propyl]-N'-(3-nitrophenyl)oxamide, contributing to the understanding of its chemical behavior in various environments (Lloret et al., 1992).

Bioactivity of Enaminone Complexes

- Jeragh and Elassar (2015) synthesized enaminones using the compound and explored their bioactivity against various microorganisms, indicating potential antimicrobial applications (Jeragh & Elassar, 2015).

Safety And Hazards

Propriétés

IUPAC Name |

N-[3-(dimethylamino)propyl]-N'-(3-nitrophenyl)oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O4/c1-16(2)8-4-7-14-12(18)13(19)15-10-5-3-6-11(9-10)17(20)21/h3,5-6,9H,4,7-8H2,1-2H3,(H,14,18)(H,15,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLVOZDRERFXGKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNC(=O)C(=O)NC1=CC(=CC=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(dimethylamino)propyl]-N'-(3-nitrophenyl)oxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-methyl-2-[[3-(4-methylphenyl)adamantane-1-carbonyl]amino]butanoate](/img/structure/B2412272.png)

![N-(4-chlorophenethyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide](/img/structure/B2412273.png)

![7-Bromo-2-chloro-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2412276.png)

![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(7-methoxybenzofuran-2-yl)methanone](/img/structure/B2412277.png)

![(2Z)-N-(5-chloro-2-methoxyphenyl)-5-(hydroxymethyl)-8-methyl-2-[(4-methylphenyl)imino]-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2412282.png)

![2-oxo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2412284.png)

![(Z)-methyl 2-(2-((2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2412285.png)

![1-(3-hydroxypropyl)-4-((3-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2412286.png)

![ethyl 4-(2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2412287.png)